2-{[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide
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Overview
Description
2-{[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide typically involves the following steps:
Formation of the triazole ring: The triazole ring is synthesized by reacting 4-methoxyphenylhydrazine with acetic acid and methyl isothiocyanate under reflux conditions.
Thioether formation: The resulting triazole intermediate is then reacted with phenylacetyl chloride in the presence of a base such as triethylamine to form the thioether linkage.
Final product formation: The final compound is obtained by reacting the thioether intermediate with N-phenylacetamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
2-{[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Industrial Applications: It is explored for its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s triazole ring and sulfanyl group play crucial roles in its binding affinity and activity. The exact pathways and targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide
- 2-{[4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide
- 2-{[4-(4-bromophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide
Uniqueness
2-{[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific targets and improve its pharmacokinetic properties compared to similar compounds with different substituents.
Properties
CAS No. |
618439-54-6 |
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Molecular Formula |
C18H18N4O2S |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-[[4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C18H18N4O2S/c1-13-20-21-18(22(13)15-8-10-16(24-2)11-9-15)25-12-17(23)19-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,19,23) |
InChI Key |
WNQXLYHVEZDNEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C2=CC=C(C=C2)OC)SCC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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